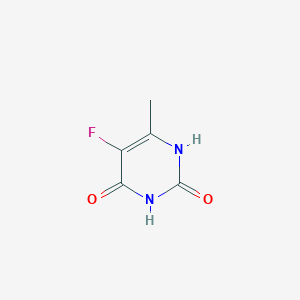

5-Fluoro-6-methyluracil

Description

Properties

IUPAC Name |

5-fluoro-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVJAXFFVMSNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933278 | |

| Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-99-5 | |

| Record name | NSC33036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Analogue Design

Structural Modification at the Pyrimidine (B1678525) Ring

N-Substituted and N-Alkylated Derivatives

Modification at the N1 and N3 positions of the pyrimidine ring is a common strategy to alter the physicochemical properties of uracil (B121893) derivatives. While direct N-alkylation studies on 5-fluoro-6-methyluracil are not extensively detailed, synthetic routes applied to related structures like 6-methyluracil (B20015) and 5-fluorouracil (B62378) provide insight into potential derivatization pathways. For instance, the alkylation of 5-hydroxy-6-methyluracil with dimethylsulfate in aqueous-alkaline media has been used to synthesize N-methylated compounds such as 5-methoxy-1,6-dimethyluracil and 5-methoxy-3,6-dimethyluracil. researchgate.net Similarly, methods for creating N-substituted derivatives of 6-methyluracil have been developed, including the synthesis of 1-(2-oxy-3-chloropropyl)-6-methyluracil. cyberleninka.ru These approaches suggest that N-alkylation of this compound could be achieved through standard alkylating agents, potentially leading to derivatives with modified solubility and biological activity profiles.

Table 1: Examples of N-Alkylation on Related Uracil Scaffolds This table is based on derivatization strategies for closely related compounds and is illustrative of potential modifications for this compound.

| Parent Compound | Reagent | Product |

| 5-Hydroxy-6-methyluracil | Dimethylsulfate | 5-Methoxy-1,6-dimethyluracil |

| 5-Hydroxy-6-methyluracil | Dimethylsulfate | 5-Methoxy-3,6-dimethyluracil |

| 6-Methyluracil | Dichloropropanol | 1-(2-oxy-3-chloropropyl)-6-methyluracil |

5-Alkoxymethyl and 5-Hydroxyalkyl Modifications

The C5 position of the uracil ring is a frequent target for structural modification. A variety of 5-alkoxymethyluracil analogues have been synthesized to evaluate their biological activities. nih.gov A general method involves the nucleophilic substitution of 5-chloromethyluracil with different alcohols to yield the corresponding 5-alkoxymethyluracil derivatives. nih.gov

Further modifications can introduce hydroxyalkyl groups. For example, the reaction of 5-vinyl-2'-deoxyuridine (B1214878) with agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in aqueous dioxane yields 5-(1-hydroxy-2-bromoethyl) and 5-(1-hydroxy-2-chloroethyl) derivatives, respectively. nih.gov These can be subsequently converted to their 5-(1-methoxy-2-haloethyl) counterparts by treatment with methanolic sulfuric acid. nih.gov Additionally, the oxidation of 5-vinyl analogues can produce 5-(1,2-dihydroxyethyl)uridine derivatives. beilstein-journals.org These synthetic strategies highlight the versatility of the C5 position for introducing a range of oxygenated substituents.

Table 2: Synthesis of C5-Alkoxymethyl and Hydroxyalkyl Derivatives from 5-Vinyl-2'-deoxyuridine

| Starting Material | Reagent(s) | Intermediate Product | Final Product | Yield |

| 5-Vinyl-2'-deoxyuridine (9) | NBS in aqueous dioxane | 5-(1-Hydroxy-2-bromoethyl)-2'-deoxyuridine (10) | 5-(1-Methoxy-2-bromoethyl)-2'-deoxyuridine (12) | 70% (for 10), 93% (for 12) |

| 5-Vinyl-2'-deoxyuridine (9) | NCS in aqueous dioxane | 5-(1-Hydroxy-2-chloroethyl)-2'-deoxyuridine (11) | 5-(1-Methoxy-2-chloroethyl)-2'-deoxyuridine (13) | 60% (for 11), 98% (for 13) |

Halo- and Nitro-Substituted Analogues at C-5

While this compound already possesses a halogen at the C5 position, further derivatization can lead to 5,5-dihalo or 5-fluoro-5-nitro analogues, typically in a 5,6-dihydrouracil form. Research on 5-fluorouracil demonstrates that oxidative halogenation using potassium halide (KHal) and a hydrogen peroxide/sulfuric acid mixture can produce 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil and 5-bromo-5-fluoro-6-hydroxy-5,6-dihydrouracil in high yields (93% and 95%, respectively). researchgate.net

Nitration of 5-fluorouracil with a mixture of nitric and sulfuric acids results in the formation of 5-fluoro-6-hydroxy-5-nitro-5,6-dihydrouracil. researchgate.net These reactions introduce a second substituent at the C5 position by breaking the aromaticity of the pyrimidine ring and adding a hydroxyl group at C6. researchgate.net Theoretical calculations confirm a structure with an equatorial orientation of the fluorine atom and an axial orientation of the hydroxy group at the C6 position of the dihydrouracil (B119008) ring. researchgate.net

Hydrazone Derivatives

Hydrazone derivatives of uracil are another class of compounds explored for their chemical and biological properties. nih.govnih.gov A synthetic strategy for preparing hydrazones related to this compound involves using 6-methyluracil-5-carboxaldehyde as a key intermediate. researchgate.netresearchgate.net This aldehyde can undergo direct condensation reaction with various carboxylic acid hydrazides or hydrazines to form a series of hydrazones. researchgate.netresearchgate.net This method allows for the introduction of a wide range of substituents via the hydrazide component, leading to a diverse library of derivatives. The resulting compounds typically feature an E configuration at the C=N double bond. researchgate.net

Nucleoside and Nucleotide Analogues of this compound

Synthesis of Ribofuranosyl and Deoxyribofuranosyl Derivatives

The synthesis of nucleoside analogues of this compound has been achieved through the direct fluorination of pre-formed 6-methyluracil nucleosides. nih.govnih.gov In this method, perbenzoylated 1-(β-D-ribofuranosyl)-6-methyluracil or 1-(2-deoxy-β-D-ribofuranosyl)-6-methyluracil is treated with elemental fluorine in an acetic acid solution. nih.govnih.gov This reaction yields the corresponding protected derivatives of this compound. Subsequent deprotection via methanolysis removes the benzoyl protecting groups to afford the free nucleosides: 5-fluoro-6-methyluridine and 5-fluoro-6-methyl-2'-deoxyuridine. nih.govnih.gov This approach provides a direct route to the desired nucleosides, preserving the crucial glycosidic bond.

Table 3: Synthesis of this compound Nucleosides

| Starting Material | Reagent(s) | Intermediate Product | Final Product |

| Perbenzoylated 1-(β-D-ribofuranosyl)-6-methyluracil | 1. Elemental fluorine in acetic acid; 2. Methanolysis | Perbenzoylated 1-(β-D-ribofuranosyl)-5-fluoro-6-methyluracil | 5-Fluoro-6-methyluridine |

| Perbenzoylated 1-(2-deoxy-β-D-ribofuranosyl)-6-methyluracil | 1. Elemental fluorine in acetic acid; 2. Methanolysis | Perbenzoylated 1-(2-deoxy-β-D-ribofuranosyl)-5-fluoro-6-methyluracil | 5-Fluoro-6-methyl-2'-deoxyuridine |

Incorporation into Nucleic Acid Structures for Research Probes

The site-specific incorporation of modified nucleobases into DNA and RNA oligonucleotides is a powerful strategy for probing nucleic acid structure, dynamics, and interactions. This compound, as an analogue of thymine (B56734), can be integrated into nucleic acid sequences to serve as a specialized research probe. This is typically achieved by first synthesizing the corresponding phosphoramidite (B1245037) derivative of 5-fluoro-6-methyl-2'-deoxyuridine, which can then be used in automated solid-phase DNA synthesis.

The presence of the fluorine atom at the C5 position of the uracil ring is particularly advantageous for biophysical studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. d-nb.infosemanticscholar.org ¹⁹F NMR offers several benefits, including a high natural abundance and sensitivity of the ¹⁹F nucleus and a wide range of chemical shifts that are highly sensitive to the local chemical environment. d-nb.inforesearchgate.net This makes 5-fluorinated pyrimidines valuable as non-perturbative probes to monitor conformational changes and molecular recognition events in nucleic acids. researchgate.netnih.gov

The strategic placement of this compound allows researchers to introduce a sensitive ¹⁹F NMR reporter into specific regions of a nucleic acid, such as the major groove of a DNA duplex. researchgate.net This enables the detailed study of:

Conformational Dynamics: Monitoring changes in the ¹⁹F chemical shift can provide insights into structural transitions, such as the equilibrium between different helical forms or the folding of complex RNA structures. nih.gov

Molecular Interactions: The binding of proteins, drugs, or other molecules to the nucleic acid can be detected by observing perturbations in the ¹⁹F NMR signal of a nearby this compound residue. semanticscholar.org This has been successfully applied to identify small-molecule binding pockets in RNA targets. semanticscholar.org

Enzymatic Mechanisms: Fluorinated nucleosides can be used to probe the transition states of enzymatic reactions involving nucleic acid cleavage. nih.gov

The data below illustrates the minimal impact of 5-fluorouracil (5FU) substitution on the thermodynamic stability of nucleic acid structures, a key property for its use as a non-disruptive probe.

Table 1: Comparison of Melting Temperatures (Tm) for Wild-Type (WT) and 5-Fluorouracil (5FU) Substituted RNA

| RNA Construct | Tm of WT (K) | Tm of 5FU-substituted (K) | Difference in Tm (K) |

| HIV-2 TAR | 355.6 ± 0.5 | 357.4 ± 0.4 | +1.8 |

| hHBV ε | 327.1 ± 0.1 | 327.1 ± 0.1 | 0.0 |

| This table is based on data from thermal melting profiles, indicating that 5FU substitution does not markedly alter the thermodynamic stability of these RNA structures. semanticscholar.org |

Metabolic Transformations of 5 Fluoro 6 Methyluracil Analogues in Biological Systems in Vitro/preclinical

Reductive Degradation Pathways (e.g., Dihydrouracil (B119008) Formation)

The primary and rate-limiting step in the catabolism of 5-fluorouracil (B62378) (5-FU), a parent compound to 5-Fluoro-6-methyluracil, is its conversion to dihydrofluorouracil (DHFU). This reductive process is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is predominantly found in the liver. calis.edu.cn It is estimated that over 80% of an administered dose of 5-FU is broken down through this pathway. calis.edu.cnresearchgate.net The resulting DHFU is considered a pharmacologically inactive metabolite. researchgate.net

This enzymatic reduction is a crucial step as it significantly influences the bioavailability and therapeutic efficacy of fluoropyrimidines. The degradation of 5-FU is notably faster in liver tissues compared to other tissues, including tumor tissues where the enzymatic activity is very slow. nih.gov This differential rate of degradation is a key factor in the selective action of these drugs.

In studies with 5-FU, uracil (B121893) has been shown to inhibit the degradation of 5-FU to a much greater extent than its phosphorylation, highlighting the competitive nature of this metabolic pathway. nih.gov For instance, at a high molar ratio, uracil can inhibit the degradation of 5-FU by as much as 70% in vitro without affecting its anabolic conversion. nih.gov

Hydroxylating Degradation Pathways

Following the initial reductive step, further degradation of fluoropyrimidine analogues can occur through hydroxylation. For example, in aqueous solutions under alkaline conditions, 5-fluorouracil undergoes stereoselective hydration of the C5-C6 double bond, leading to the formation of 5,6-dihydro-5-fluoro-6-hydroxyuracil. researchgate.netnih.gov This step can be followed by either defluorination to form 5-hydroxyuracil (B1221707) or cleavage of the pyrimidine (B1678525) ring. researchgate.netnih.gov

Specifically, the cleavage of the N3-C4 bond results in the formation of 2-fluoro-3-hydroxy-3-ureidopropanoic acids. researchgate.netnih.gov Subsequent breakdown of the N1-C6 bond releases urea (B33335) and 2-fluoro-3-oxopropanoic acid (FOPA). researchgate.netnih.gov FOPA can then be decarboxylated to form fluoroacetaldehyde. researchgate.netnih.gov These degradation products are generally considered to be inactive or to have different biological activities compared to the parent compound.

Enzymatic Biotransformation Processes

The biological activity of fluoropyrimidine analogues is dependent on their enzymatic conversion into active metabolites. For 5-fluorouracil, this anabolic pathway involves a series of enzymatic reactions that convert it into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). calis.edu.cn

The initial step in this activation can be a direct conversion to fluorouridine monophosphate (FUMP) by orotate (B1227488) phosphoribosyltransferase (OPRT), or an indirect pathway through fluorouridine (FUR) via the sequential action of uridine (B1682114) phosphorylase (UP) and uridine kinase (UK). calis.edu.cn Another key enzyme in the metabolism of some fluoropyrimidine prodrugs is thymidine (B127349) phosphorylase (TP), which can catalyze the conversion of these prodrugs to 5-FU within tumor tissues. nih.gov The activity of these enzymes is critical for the cytotoxic effects of these compounds. nih.gov

Excretion and Elimination Research

Preclinical research into the excretion and elimination of fluoropyrimidine analogues provides insights into their pharmacokinetic profiles. Studies using 19F nuclear magnetic resonance to analyze the urinary excretion of 5-fluorouracil have shown that a high percentage of the administered dose is excreted in the urine. researchgate.net

The major excreted catabolite is α-fluoro-β-alanine, which can account for a significant portion of the total excreted metabolites. researchgate.net Unchanged 5-FU is also found in the urine, but typically only for a short period after administration. researchgate.net These studies indicate that the body efficiently clears these compounds and their metabolites, with no significant accumulation observed during a standard treatment course. researchgate.net

The primary route of elimination for the majority of a 5-FU dose is through catabolism in the liver, with a smaller fraction being excreted unchanged in the urine. researchgate.net The inactive metabolite 5-fluoro-5,6-dihydrouracil (5-FUH2) is a major product of this catabolism. researchgate.net

Computational Chemistry and Structural Analysis of 5 Fluoro 6 Methyluracil

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of 5-Fluoro-6-methyluracil. These methods solve the Schrödinger equation for the molecule, providing detailed information about its quantum mechanical properties.

Density Functional Theory (DFT) has become a primary tool for investigating uracil (B121893) derivatives due to its favorable balance of computational cost and accuracy. nih.gov DFT studies on related 5-substituted uracils have been used to explore the effects of substituents on the molecule's electronic properties and intermolecular interactions. For instance, research on 5-fluorouracil (B62378) (5-FU) has demonstrated that the fluorine substituent can influence the basicity of the carbonyl groups, which in turn affects hydrogen bonding capabilities. researchgate.net

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G**, are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Analyze Hydrogen Bonding: Investigate the formation and strength of hydrogen-bonded dimers, which is crucial for understanding its interactions in biological systems. researchgate.netresearchgate.net Studies on the self-association of 5-fluorouracil have quantified the binding energies of various dimeric structures. researchgate.net

Predict Reactive Sites: Electronic properties derived from DFT, such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO), help in identifying the regions of the molecule most likely to engage in interactions. nih.gov

A theoretical study on 5-halo-6-hydroxy-dihydrouracil derivatives using the B3LYP functional provided insights into their equilibrium geometry, confirming specific spatial orientations of the substituents. researchgate.net Such applications highlight the power of DFT in characterizing the structural and electronic features of this compound.

Table 1: Representative DFT Functionals and Basis Sets in Uracil Derivative Studies

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G** | Hydrogen bonding analysis, Dimer binding energies | researchgate.net |

| B3LYP | 6-311+G(d,p) | Equilibrium geometry optimization, Structural analysis | researchgate.net |

| B3LYP | 6-31+G* | Evaluation of quadrupole coupling constants, Hydrogen bond effects | researchgate.net |

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for more accurate calculations, albeit at a greater computational expense. Møller-Plesset second-order perturbation theory (MP2) is a widely used ab initio method that incorporates electron correlation effects, which are often crucial for accurately describing molecular properties. rsc.org

For uracil and its derivatives, MP2 calculations have been instrumental in:

Investigating Tautomeric Equilibria: Studies on 5-fluorouracil anions have utilized MP2 in conjunction with continuum solvation models to understand the relative stabilities of different tautomeric forms in aqueous solution. acs.org

Refining Molecular Geometries and Frequencies: MP2 can provide predictions of equilibrium geometries and harmonic frequencies that are typically in close agreement with experimental values, often within 0.003 Å for bond lengths and 2% for frequencies. rsc.org

Calculating Interaction Energies: The method is valuable for accurately determining the energies of non-covalent interactions, such as those involved in ligand-receptor binding.

Research has shown that for complex systems, a hybrid approach combining MP2 with DFT can yield highly accurate results for reaction energies and barriers. hu-berlin.de The application of MP2 theory is essential for obtaining benchmark-quality data on the structural and energetic properties of this compound.

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound.

Vibrational Spectroscopy: Time-dependent DFT (TD-DFT) and ab initio methods can predict infrared (IR) and Raman spectra. acs.orgelsevierpure.comacs.org Calculations of vibrational frequencies and intensities aid in the assignment of experimental spectra and provide insights into the molecule's vibrational modes. For 5-fluorouracil, resonance Raman spectroscopy combined with time-dependent wave packet formalism has been used to study its excited-state structural dynamics. acs.org Theoretical calculations of the frequencies and Raman intensities of 5-FU and its anions have shown good agreement with experimental data. acs.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. researchgate.net Theoretical simulations of ¹³C NMR spectra have been successfully used to confirm the structure of related dihydrouracil (B119008) derivatives. researchgate.net Furthermore, NMR studies of 5-fluorouracil in solution at varying pH levels, supported by theoretical calculations, have helped to characterize the different anionic species present. acs.org

Table 2: Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Technique | Computational Method | Predicted Properties | Reference |

|---|---|---|---|

| Vibrational (IR, Raman) | Time-Dependent DFT, MP2 | Frequencies, Intensities, Vibrational modes | acs.orgacs.org |

| Nuclear Magnetic Resonance (NMR) | DFT with GIAO | Chemical shifts (¹H, ¹³C, ¹⁹F), Coupling constants | researchgate.netacs.org |

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are indispensable computational tools for studying the behavior of this compound in a biological context, particularly its interactions with protein targets. leibniz-fmp.de

Molecular docking is used to predict the preferred binding orientation of a ligand within the active site of a protein. This technique is crucial for structure-based drug design and for understanding the mechanism of action of potential drug candidates. nih.govmdpi.com

For uracil derivatives, docking studies have been extensively performed to:

Identify Key Interactions: Docking simulations reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. Studies on 5-fluorouracil analogues with thymidylate synthase identified crucial amino acid residues (e.g., Arg50A, Arg175B, Ser216A) for binding. nih.gov

Predict Binding Affinity: Scoring functions are used to estimate the binding free energy, allowing for the ranking of different ligands. For example, docking of dihydropyrimidone derivatives against thymidine (B127349) phosphorylase helped to rationalize their inhibitory activity. mdpi.comresearchgate.net

Guide Analogue Design: By understanding the binding mode of a parent compound like 5-fluorouracil, new analogues with potentially improved affinity and selectivity can be designed and evaluated in silico. nih.gov

Structural analysis of bacterial uridine (B1682114) phosphorylase in complex with 6-methyluracil (B20015) revealed the specific interactions responsible for its binding, although it acts as a pseudosubstrate. researchgate.net Such studies provide a detailed blueprint for the rational design of more effective inhibitors based on the this compound scaffold.

Molecular dynamics simulations provide insights into the dynamic nature of molecules and their complexes over time. leibniz-fmp.de These simulations are used to explore the conformational landscape of this compound and to assess the stability of its interactions with biological targets.

Key applications of MD simulations include:

Conformational Sampling: MD simulations can explore the different conformations that this compound can adopt in solution or when bound to a protein. Conformational analysis is critical, as the bioactive conformation may differ from the lowest energy state in isolation. mdpi.com

Binding Site Flexibility: Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event.

Stability of Ligand-Protein Complexes: By running simulations of the docked complex, the stability of the predicted binding pose and the key intermolecular interactions can be assessed over time. researchgate.netuw.edu.pl MD simulations were used to evaluate the binding of putative inhibitors to thymidylate synthase. uw.edu.pl

Ultrafast spectroscopic studies on 6-methyluracil and 5-fluorouracil have also provided experimental data on their structural dynamics, which can be compared with and inform computational models of their conformational behavior. acs.orgkyoto-u.ac.jpnih.gov

Binding Free Energy Calculations

The calculation of binding free energy is a important technique in computational chemistry for predicting the affinity of a ligand for its target protein. While specific binding free energy calculations for this compound were not found in the provided search results, the principles of these calculations are well-established and have been applied to related uracil derivatives. consensus.app

Methods like alchemical free energy perturbation (FEP) and thermodynamic integration (TI) are considered highly accurate for calculating relative binding free energies between similar compounds. consensus.app For faster, though less precise, estimations, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. consensus.app The accuracy of these calculations is highly dependent on several factors, including the quality of the force field used for both the protein and the ligand, adequate sampling of the conformational space through techniques like replica exchange, and sufficient simulation time to ensure convergence. consensus.app

For instance, in a study of uracil and thiouracil derivatives as potential histone deacetylase (HDAC) inhibitors, docking studies were performed to understand their binding patterns, and the binding free energies (ΔG) were calculated. nih.gov These calculations helped in understanding the structure-activity relationship, noting that uracil derivatives showed better activity than thiouracil derivatives, potentially due to the oxygen atom of the uracil moiety forming more favorable electrostatic interactions in the binding site. nih.gov

Tautomerism and Isomerism Investigations

Uracil and its derivatives, including this compound, can exist in different tautomeric forms, most commonly the keto and enol forms. researchgate.nettheses.cz The diketo form is generally the most stable and predominant species. acs.org Quantum chemical calculations have shown that alternative tautomeric forms, such as the keto-enol structures, have significantly higher energies.

Studies on related molecules like 6-methyluracil have confirmed the predominance of the diketo form through X-ray diffraction and quantum chemical methods. acs.orgnih.gov The relative energies of different tautomers can be calculated using methods like density functional theory (DFT). researchgate.netacs.org For 5-fluorouracil, fluorescence spectroscopy has been used to identify different tautomers, including the diketo and two different keto-enol forms, in aqueous solutions. acs.org The relative stability of these tautomers can be influenced by the solvent environment. acs.org

Table 1: Tautomeric Forms of Uracil Derivatives

| Tautomer Name | Description | Stability |

|---|---|---|

| Diketo form | Both carbonyl groups are in the keto form. | Most stable and predominant form. acs.orgnih.gov |

| Keto-Enol form 1 | One carbonyl group is in the enol form. | Higher in energy than the diketo form. researchgate.netacs.org |

This table is generated based on data from related uracil derivatives as specific data for this compound was not available in the search results.

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. This phenomenon has been observed in substituted uracil analogues. For example, 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil exists as a pair of atropisomers due to restricted rotation around the bond connecting the phenyl group at the 5-position and the uracil core. researchgate.netnih.gov This restricted rotation is caused by steric hindrance between the ortho-substituent on the phenyl ring and the methyl group at the 6-position of the uracil ring. researchgate.netmdpi.com

The rate of interconversion between these atropisomers can be determined using techniques like NMR spectroscopy. researchgate.netnih.gov For the aforementioned analogue, the Gibbs free energy of the rotational barrier was calculated to be 97.4 kJ/mol, with a half-life of interconversion of about 46 minutes at physiological temperature. researchgate.netnih.gov The presence of both a chiral center and a chiral axis in such molecules can lead to the existence of multiple diastereomers. researchgate.netmdpi.com

Polymorphism Studies of Related Uracil Derivatives

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study for uracil derivatives due to its impact on physicochemical properties. acs.org

Single-crystal and powder X-ray diffraction (XRD) are primary techniques for characterizing the different polymorphic forms of uracil derivatives. acs.orgnih.gov These methods provide detailed information about the crystal packing and intermolecular interactions, such as hydrogen bonds, which are crucial in the self-organization of these molecules. rsc.org

For example, studies on 6-methyluracil have identified and characterized multiple polymorphic forms using XRD, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. acs.orgnih.gov These studies revealed that the different polymorphs exhibit distinct crystal packing and layered structures. acs.org The centrosymmetric dimer, formed by two N–H···O hydrogen bonds, is a common building unit in the crystal structures of 6-methyluracil polymorphs. acs.orgnih.gov Similarly, cocrystals of other uracil derivatives, like thymine (B56734) and 1-ethyluracil, have been characterized using single-crystal XRD, revealing the importance of both hydrogen and halogen bonds in their crystal packing. mdpi.com

Theoretical calculations play a significant role in understanding and predicting the crystalline forms of uracil derivatives. Quantum chemical methods can be used to calculate cohesive energies, dimer interaction energies, and molecular deformation energies, providing insights into the stability and packing of different crystal architectures. acs.org

For 6-methyluracil, calculations of pairwise interaction energies and lattice energies have been used to assess the relative stability of its polymorphic forms. acs.orgnih.gov These calculations have shown that the most stable polymorph has the most anisotropic "energetic" structure. acs.org Theoretical modeling can also be used to investigate the potential for transformations between different polymorphic forms under external stress or pressure. acs.org Furthermore, computational approaches like Hirshfeld surface analysis and the calculation of energy frameworks help in understanding the differences in crystal structures and the nature of intermolecular interactions. rsc.org

Structure Activity Relationship Sar Studies of 5 Fluoro 6 Methyluracil Derivatives

Impact of Substituents at C-5, C-6, N-1, and N-3 Positions

The biological activity of uracil (B121893) derivatives can be significantly altered by introducing or modifying substituents at the C-5, C-6, N-1, and N-3 positions of the pyrimidine (B1678525) ring. researchgate.netresearchgate.net Research into these modifications has been a cornerstone for the development of new therapeutic agents. researchgate.net

C-5 Position: The C-5 position is a common site for modification. Introducing a fluorine atom at this position to create 5-fluorouracil (B62378) is a classic example that leads to potent anticancer agents. researchgate.netresearchgate.net Further modifications at this position on the 5-fluoro-6-methyluracil scaffold continue to be an area of interest. Screening studies of various C-5 modified uracil derivatives have been conducted to evaluate their antiproliferative effects and define new drug candidates. nih.gov

C-6 Position: Substituents at the C-6 position have a profound impact on the molecule's interaction with target enzymes. For instance, the introduction of different functional groups at the "6" position of the uracil ring has been shown to determine the biological activity of these compounds. cyberleninka.ru In the context of 5-fluorouracil, 6-substituted derivatives have been designed as potential inhibitors of thymidine (B127349) phosphorylase. nih.gov One study found that among a series of 6-substituted 5-fluorouracils, 6-imidazolylmethyl-5-fluorouracil was a highly potent inhibitor. nih.gov Other modifications, such as the conversion of the 6-methyl group to a 6-(hydroxymethyl) or 6-(fluoromethyl) group in 5-fluoro-6-methyluridine, have yielded analogues with significant cytotoxicity. acs.org

N-1 and N-3 Positions: The nitrogen atoms at the N-1 and N-3 positions are crucial for the hydrogen-bonding patterns of the uracil ring. nih.gov Alkylation at these positions can significantly alter the molecule's biological profile. nih.gov Studies on 6-aminouracil (B15529) derivatives as GPR84 agonists showed that the NH functions at N-1 and N-3 are important, likely acting as hydrogen bond donors. nih.gov Methylation at the N-3 position reduced potency by over 40-fold, while methylation at the N-1 position or dimethylation at both N-1 and N-3 virtually eliminated the compound's activity. nih.gov This suggests that an unsubstituted N1-H is particularly critical for the activity of these specific derivatives. nih.gov Similarly, studies on other 6-methyluracil (B20015) derivatives have explored the effects of alkylation at the N-1 and N-3 positions. cyberleninka.rujppres.com

The following table summarizes the impact of substitutions at various positions on the activity of uracil derivatives based on findings from a study on GPR84 agonists. nih.gov

| Compound Modification (Base: 6-Octylaminouracil) | Position Modified | Effect on Potency (EC50) | Fold Difference vs. Parent |

| 6-Octylaminouracil (Parent Compound 4) | - | 17 nM | - |

| N3-Methyl-6-octylaminouracil (31) | N-3 | 720 nM | 42-fold decrease |

| N1-Methyl-6-octylaminouracil (34) | N-1 | > 10,000 nM | > 588-fold decrease |

| N1,N3-Dimethyl-6-octylaminouracil (36) | N-1, N-3 | > 10,000 nM | > 588-fold decrease |

| N⁶-Methyl-6-octylaminouracil (38) | N-6 | 38 nM | ~2-fold decrease |

Correlation between Structural Features and Enzyme Inhibition Potency

The effectiveness of this compound derivatives as enzyme inhibitors is directly linked to their structural characteristics. The specific arrangement of atoms and functional groups dictates how the molecule binds to the active site of an enzyme.

A key target for 5-fluorouracil derivatives is thymidine phosphorylase (TP), an enzyme involved in pyrimidine nucleoside metabolism. nih.gov Structure-based design strategies have been employed to develop 6-substituted 5-fluorouracil derivatives as transition-state analogue inhibitors of TP. nih.gov In one such study, a series of derivatives were synthesized and tested, revealing that 6-imidazolylmethyl-5-fluorouracil was the most potent inhibitor with a Ki value of 51 nM. nih.gov This high potency is attributed to the specific interactions of the imidazolylmethyl group within the enzyme's active site.

Similarly, the interaction of 6-substituted uridines with uridine (B1682114) phosphorylase has been investigated. It was found that derivatives with 6-CH2OH and 6-CH2F substituents, which are capable of forming an additional hydrogen bond with the enzyme, showed enhanced susceptibility to phosphorolysis. acs.org Conversely, the 5-fluoro-6-substituted uridines were the poorest substrates for this enzyme, indicating that the interplay between substituents at C-5 and C-6 is crucial for enzyme recognition and processing. acs.org Theoretical studies using density functional theory have further elucidated how substituents at C-5 and C-6 influence the acidity and hydrogen-bonding properties of the uracil ring, which in turn affects interactions with enzyme active sites. acs.org

The table below presents data on the inhibition of thymidine phosphorylase by various uracil derivatives.

| Compound | Target Enzyme | Inhibition Potency (Ki) |

| 6-imidazolylmethyl-5-fluorouracil | Thymidine Phosphorylase | 51 nM nih.gov |

| 7-Deazaxanthine (Standard Inhibitor) | Thymidine Phosphorylase | 38.68 ± 4.42 µM mdpi.com |

Relationship between Molecular Architecture and Cellular Activity

Studies on a series of C(5) modified uracil derivatives demonstrated a clear link between their structure and their antiproliferative effects on human chronic myelogenous leukemia K562 cells. nih.gov The presence and nature of lipophilic groups at the N-1, N-3, or C-5 positions, as well as the integrity of the uracil hydrogen bond pattern, were identified as important factors. nih.gov

The cytotoxicity of 5-fluoro-6-substituted uridines has been evaluated against several human tumor cell lines. Two analogues, 5-fluoro-6-(fluoromethyl)uridine and 5-fluoro-6-(hydroxymethyl)uridine, exhibited cytotoxicities comparable to that of the parent drug, 5-fluorouracil. acs.org This indicates that the addition of the ribose moiety (making it a nucleoside) and specific C-6 substitutions maintain or, in some cases, enhance the desired cellular effect. The supramolecular assembly, or how these molecules interact with each other and with other biomolecules like adenosine, can also influence their activity. researchgate.net

The following table shows the cytotoxic activity of selected 5-fluoro-6-substituted uridines against various human tumor cell lines. acs.org

| Compound | MOLT-3 (IC50, µM) | U-937 (IC50, µM) | K-562 (IC50, µM) | IM-9 (IC50, µM) |

| 5-Fluorouracil | 0.4 | 0.2 | 0.2 | 1.0 |

| 5-Fluoro-6-(hydroxymethyl)uridine (40) | 0.4 | 0.2 | 0.2 | 0.4 |

| 5-Fluoro-6-(fluoromethyl)uridine (42) | 0.1 | 0.05 | 0.1 | 0.1 |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of this compound derivatives, particularly for nucleoside analogues which contain multiple chiral centers in the sugar moiety.

The synthesis of 5-alkoxymethyluracil analogues often results in diastereoisomeric mixtures, where the different spatial arrangements of substituents can lead to variations in biological activity. beilstein-journals.org For example, the synthesis of 5-(1-methoxy-2-iodoethyl) nucleosides yielded mixtures of two diastereomers. beilstein-journals.org

In the case of 6-substituted and 5,6-disubstituted uridine derivatives, stereoselective synthesis procedures are employed to obtain specific isomers. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy has shown that for many of these nucleosides, the bulky C-6 substituent forces the molecule into a fixed syn conformation around the glycosyl bond. acs.org This conformational lock, a direct result of the stereochemical interactions between the base and the sugar, also influences the conformation of the pentose (B10789219) ring, which predominantly adopts the N (3'-endo) form. acs.org This defined three-dimensional structure is crucial for how the molecule is recognized by and interacts with its biological targets, such as enzymes or receptors. The distinct biological profiles of different stereoisomers underscore the importance of controlling stereochemistry in the design of potent and selective therapeutic agents.

Preclinical Biological Activities of 5 Fluoro 6 Methyluracil and Its Analogues

In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines

The antiproliferative and cytotoxic effects of 5-Fluorouracil (B62378) (5-FU) and its analogues are foundational to their use in oncology. The primary mechanism for fluoropyrimidines is the inhibition of thymidylate synthase (TYMS), which disrupts DNA synthesis and leads to "thymineless death" in cancer cells. nih.govpharmgkb.org Modifications to the uracil (B121893) structure can significantly alter this activity.

A series of 5-fluoro-5,6-dihydro-6-alkoxy-uracils demonstrated that analogues with a cis-configuration generally exhibit higher antiproliferative activity than their trans-counterparts. nih.gov Notably, cis-5-F-5,6-dihydro-6-methoxy-uracil showed a greater antiproliferative effect than the parent compound 5-FU in one of the cell lines tested and a more potent inhibition of thymidylate synthase in intact cells. nih.gov The growth-inhibitory effect of these alkoxy analogues was observed to decrease as the length of the alkoxy chain increased. nih.gov

Another analogue, 5-fluoro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil (TPI(F)), was developed as a potent inhibitor of human thymidine (B127349) phosphorylase (TP), an enzyme involved in pyrimidine (B1678525) metabolism. In an in vitro inhibition assay, TPI(F) demonstrated a half-maximal inhibitory concentration (IC50) of 9.0 nM. nih.gov This highlights how modifications at the 6-position of the 5-fluorouracil ring can create highly potent enzyme inhibitors.

In contrast, some substituted uracil derivatives show minimal cytotoxicity. Studies on uracilic metabolites of methylxanthines, such as 6-amino-5[N-methyl-formylamino]1,3-dimethyluracil , did not significantly affect the proliferative capacity of murine L1210 leukaemia cells or rat chondrocytes in vitro. nih.gov

Table 1: In Vitro Cytotoxicity and Activity of 5-Fluoro-6-methyluracil and Analogues

| Compound/Analogue | Target/Assay | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|---|

| cis-5-F-5,6-dihydro-6-methoxy-uracil | Antiproliferative Activity | Multiple tumor lines | Higher antiproliferative effect than 5-FU in one cell line. | nih.gov |

| cis-5-F-5,6-dihydro-6-methoxy-uracil | Thymidylate Synthase Inhibition | Two tumor lines | 2- to 5-fold stronger inhibition than 5-FU. | nih.gov |

| 5-fluoro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil (TPI(F)) | Thymidine Phosphorylase Inhibition | Human TP | IC50 = 9.0 nM | nih.gov |

| 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil (TPI) | Thymidine Phosphorylase Inhibition | Human TP | IC50 = 2.5 nM | nih.gov |

| 5-bromo-6-[(2-iminopyrrolidin-1-yl)methyl]uracil (TPI(Br)) | Thymidine Phosphorylase Inhibition | Human TP | IC50 = 2.7 nM | nih.gov |

Antiviral Efficacy in Preclinical Models

The structural similarity of fluorinated pyrimidines to natural nucleobases makes them candidates for antiviral drug development. A notable example is 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU), which has demonstrated potent in vitro activity against Hepatitis B virus (HBV) and Epstein-Barr virus (EBV). nih.gov The discovery that nucleosides with the unnatural L-configuration can be selective antiviral agents has spurred interest in synthesizing L-configuration 2'-fluoro-substituted arabino nucleosides, with the anticipation of lower toxicity compared to their D-isomer counterparts. researchgate.net

However, not all analogues exhibit broad-spectrum antiviral effects. For instance, a study on carbocyclic 2'-fluoroarabinosyl pyrimidine nucleosides found that carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (C-FMAU) was active against Herpes Simplex Virus-1 (HSV-1) with an ID50 of 4.4 micrograms/mL, but it was inactive against HSV-2. researchgate.net This underscores the specificity of antiviral action, where small structural changes can dictate the spectrum of activity.

Table 2: Preclinical Antiviral Activity of Fluorinated Uracil Analogues

| Compound/Analogue | Virus Target | In Vitro Model | Activity (ID50 / Potency) | Reference |

|---|---|---|---|---|

| 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU) | Hepatitis B Virus (HBV) | 2.2.15 cells | Potent inhibitor | nih.gov |

| 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU) | Epstein-Barr Virus (EBV) | H1 cells | Potent inhibitor | nih.gov |

| Carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (C-FMAU) | Herpes Simplex Virus-1 (HSV-1) | Not specified | ID50 = 4.4 µg/mL | researchgate.net |

Regenerative and Anabolic Effects in Tissue Models

Analogues of this compound, particularly those based on the 6-methyluracil (B20015) structure, have been investigated for their potential to promote tissue repair and regeneration. 6-Methyluracil and its derivatives are known to accelerate cell regeneration and possess a wide range of anabolic and anti-catabolic activities. cyberleninka.ru This compound is a component of pharmaceuticals used to stimulate tissue regeneration. researchgate.net

Studies on immortalized lung epithelial cells aimed to identify uracil derivatives capable of stimulating lung cell proliferation for potential use in accelerating lung regeneration. jppres.com In these studies, certain 6-substituted uracil derivatives demonstrated a high proliferative activity in vitro. jppres.com Specifically, 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil were identified as having the highest level of cell proliferation and tolerability, with maximum tolerated doses four times higher than that of 6-methyluracil. jppres.com For these two compounds, the IC50 value was greater than 10 mM, and they increased the proliferation index by 75% and 25%, respectively. jppres.com

Furthermore, 6-methyluracil (also referred to as 4-methyluracil) has been reported to have anabolic properties and has shown significant antimetastatic effects in rat models with transplanted tumors. nih.govontosight.ai These findings suggest that the 6-methyluracil scaffold may contribute to tissue repair and anabolic processes.

Immunomodulatory Properties

Fluoropyrimidines can exert significant immunomodulatory effects, influencing the anti-tumor immune response. nih.gov The interaction of these compounds with the immune system is complex, with the potential to either enhance or suppress immune activity. The primary mechanisms involve attenuating immunosuppressive cell populations and stimulating immunogenic cell death (ICD). nih.gov

Low-dose, frequent administration of chemotherapy agents, a strategy known as metronomic therapy, can modulate the immune response. wikipedia.org This approach can selectively inhibit regulatory T cells (Tregs), which suppress both specific and innate immune responses. wikipedia.org By reducing Treg populations, fluoropyrimidine analogues may activate CD8+ cytotoxic T cells and CD4+ helper T cells, which are crucial for tumor-specific immunity. wikipedia.org

The metabolism of fluoropyrimidines is key to their dual cytotoxic and immunomodulatory roles. RNA-directed metabolites are associated with immunosuppression, while DNA-directed metabolites are primarily responsible for anticancer activity. nih.gov Therefore, analogues that favor DNA-directed effects could potentially enhance the anti-tumor immune response while minimizing immunosuppressive side effects. nih.gov

Potential as Building Blocks for Biologically Active Molecules

The uracil ring system is a versatile scaffold in medicinal chemistry for the development of new therapeutic agents. mdpi.comnih.gov The strategic modification of this heterocyclic core allows for the synthesis of a wide array of derivatives with diverse biological activities, including anticancer, antiviral, and enzyme-inhibitory properties. researchgate.netresearchgate.net

The synthesis of various 5-fluorouracil derivatives demonstrates its utility as a starting material. For example, it can be reacted with formaldehyde (B43269) and subsequently coupled with carboxylic acids to create novel prodrugs. nih.gov The design of new 5-FU analogues is an ongoing strategy to overcome clinical resistance to the parent drug. nih.gov

Furthermore, the uracil structure is integral to many bioactive molecules. mdpi.com Research into heterocyclic compounds confirms that they serve as fundamental scaffolds that can interact with specific biological targets to produce significant pharmacological effects. mdpi.comnih.gov The development of 5-alkoxymethyluracil analogues and other derivatives for evaluation of their biological activities is a testament to the enduring importance of the uracil scaffold in drug discovery. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil (5-FU) |

| cis-5-F-5,6-dihydro-6-methoxy-uracil |

| 5-fluoro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil (TPI(F)) |

| 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil (TPI) |

| 5-bromo-6-[(2-iminopyrrolidin-1-yl)methyl]uracil (TPI(Br)) |

| 6-amino-5[N-methyl-formylamino]1,3-dimethyluracil |

| 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU) |

| Carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (C-FMAU) |

| 6-Methyluracil |

| 3-methyl-6-cyclopropyluracil |

| 1-butyl-6-methyluracil |

| N1-hydroxymethylene-5-fluorouracil |

| N3-hydroxymethylene-5-fluorouracil |

| N1,N3-dihydroxymethylene-5-fluorouracil |

| 5-iodo-2'-deoxyuridine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-6-methyluracil, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The primary synthesis involves fluorination of 6-methyluracil using elemental fluorine in acetic acid under controlled conditions. Key parameters include:

-

Reagent concentration : Excess fluorine improves substitution efficiency but may lead to over-fluorination (e.g., 5-fluoro-6-fluoromethyluracil formation) .

-

Solvent choice : Acetic acid stabilizes intermediates and prevents decomposition .

-

Temperature : Room temperature minimizes side reactions compared to elevated temperatures .

-

Purification : Methanol-ether recrystallization is critical for isolating pure crystalline products .

Parameter Optimal Condition Impact on Yield/Purity Fluorination agent Elemental fluorine Higher substitution efficiency Solvent Acetic acid Prevents decomposition Reaction time 4–6 hours Balances completion vs. side reactions

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR spectroscopy : NMR confirms fluorination at the 5-position (δ ~ -160 ppm), while NMR identifies methyl group signals at the 6-position (δ ~ 2.3 ppm) .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, while mass spectrometry verifies molecular weight (130.08 g/mol) .

- X-ray crystallography : Resolves crystal structure and hydrogen-bonding patterns, critical for stability studies .

Q. What is the proposed mechanism of action of this compound in biological systems?

- Methodological Answer : As a uracil analog, it likely inhibits thymidylate synthase (TS) by forming a stable ternary complex with TS and folate cofactors, disrupting DNA synthesis. Researchers should validate this via:

- Enzyme inhibition assays : Measure IC values using recombinant TS .

- Cell viability studies : Compare potency with 5-Fluorouracil in cancer cell lines (e.g., HCT-116) .

Advanced Research Questions

Q. How can researchers optimize the fluorination step to minimize by-products like 5-fluoro-6-fluoromethyluracil?

- Methodological Answer :

- Stoichiometric control : Limit fluorine molar equivalents to 1.1–1.2× to avoid over-fluorination .

- Solvent modulation : Add polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .

- Temperature gradients : Gradual warming (20°C → 40°C) reduces kinetic side reactions .

- In-line monitoring : Use NMR to track reaction progress in real time .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Meta-analysis : Aggregate data from Scopus-indexed studies (2015–2020) to identify confounding variables (e.g., dosing regimens, animal models) .

- Physiologically-based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution differences between cell cultures and whole organisms .

- Interspecies scaling : Adjust for metabolic differences (e.g., cytochrome P450 activity) using allometric principles .

Q. How does the stability of this compound vary under physiological conditions, and what degradation products form?

- Methodological Answer :

- Hydrolytic stability : The CH group at C6 enhances resistance to hydrolysis compared to 5-Fluorouracil. Accelerated stability testing (pH 1–9, 37°C) identifies:

- Primary degradation pathway : Cleavage of the N1-C2 bond under acidic conditions .

- Photostability : UV-Vis exposure (λ = 300–400 nm) induces dimerization; use amber vials for storage .

Q. What novel drug delivery systems are being explored for this compound to enhance bioavailability?

- Methodological Answer :

- Microsponge formulations : Ethyl cellulose-based carriers prolong release in colonic environments (tested via 3 factorial design) .

- Nucleoside prodrugs : Benzoylated ribofuranosyl derivatives improve cellular uptake; deprotection via methanolysis ensures controlled activation .

Guidance for Experimental Design & Data Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.